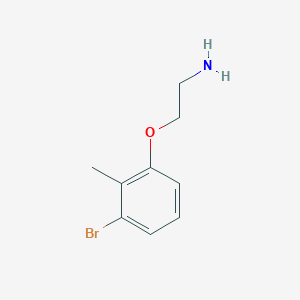
Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a brominated phenoxy group, and a cyanophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Bromination: The phenoxy group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The bromine atom on the phenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary or secondary amines from the cyano group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure might impart desirable properties to these materials, such as enhanced stability or reactivity.
作用機序
The mechanism by which Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups could facilitate these interactions by forming hydrogen bonds or van der Waals forces with the target molecules.
類似化合物との比較
Similar Compounds
- Tert-butyl (S)-3-(4-chloro-2-cyanophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl (S)-3-(4-fluoro-2-cyanophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl (S)-3-(4-methyl-2-cyanophenoxy)pyrrolidine-1-carboxylate
Uniqueness
Compared to its analogs, Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine is a larger atom with different electronic properties compared to chlorine, fluorine, or methyl groups, potentially leading to distinct chemical and biological behaviors.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can pave the way for new discoveries and innovations.
特性
分子式 |
C16H19BrN2O3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m0/s1 |
InChIキー |
CVPSEXNDSVXXAA-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)Br)C#N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)






![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)

